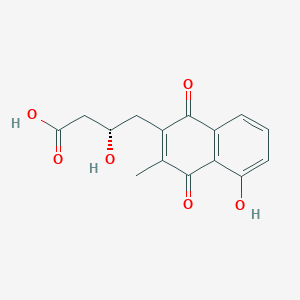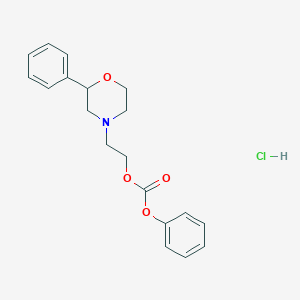
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
説明
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (TMDB) is a versatile and multifunctional compound with a wide range of applications in a variety of scientific fields. It is a boron-containing heterocyclic compound, which has been synthesized through a variety of methods and has been extensively studied for its unique properties. TMDB has been used in a variety of applications, including medical research, environmental science, and materials science.
科学的研究の応用
Wastewater Remediation
Aniline and its derivatives, including 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, are prevalent in the wastewaters of pharmaceutical and dye industries, posing public health and environmental risks. Remedial technologies for their elimination have been extensively explored. Advanced Oxidation Processes (AOPs) have been identified as the most cost-effective and efficient for this purpose, ensuring the removal of these hazardous chemicals from waste streams (Chaturvedi & Katoch, 2020).
Synthesis and Biological Applications
2-(Azolyl)anilines, a category including the compound of interest, have been shown to be effective 1,5-nucleophiles in cyclocondensation reactions. They hold significant promise in biological applications due to their properties and functions, as explored in studies published between 1942 to 2016 (Antypenko et al., 2017).
CO2 Chemical Fixation
The chemical fixation of CO2 with aniline derivatives, including this compound, is a novel method to synthesize functionalized azole compounds. This process offers a sustainable and environmentally friendly avenue, utilizing CO2 as a C1 feedstock and providing access to valuable chemicals. The approach has shown promise in the synthesis of benzene-fused azole compounds, highlighting its potential for further research and development (Vessally et al., 2017).
作用機序
Mode of Action
The compound is often used as a reagent in organic synthesis . It can participate in various reactions such as borylation of arenes . The boron atom in the compound can form a covalent bond with an arene in the presence of a transition metal catalyst, leading to the formation of a new organoboron compound .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the nature of the reaction it is involved in and the specific context of its use . In organic synthesis, the compound can help form new bonds and create complex structures, potentially leading to the formation of biologically active compounds.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment . Furthermore, the reactions it participates in can be sensitive to factors such as temperature, pH, and the presence of catalysts .
Safety and Hazards
The compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Protective measures such as wearing protective gloves and eye protection are recommended . If the compound comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .
特性
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJRWQDZPIIYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370422 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191171-55-8 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191171-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)
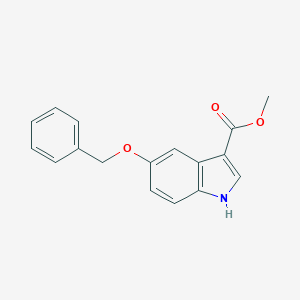
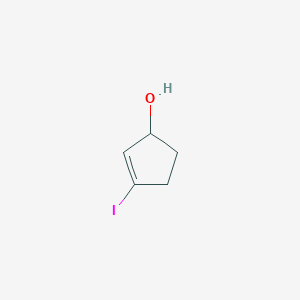

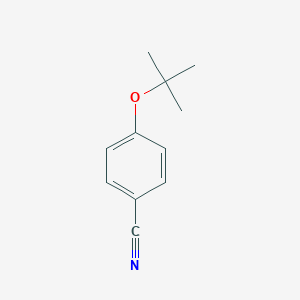

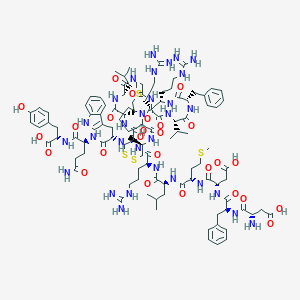
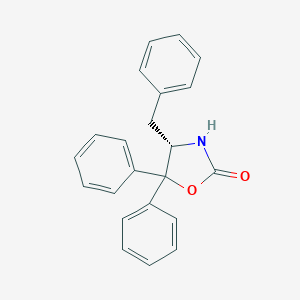
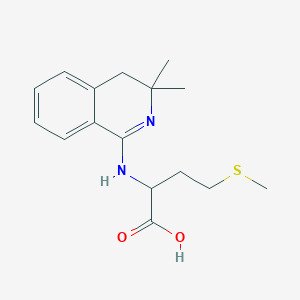
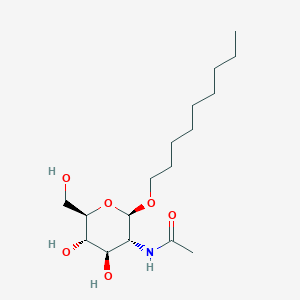
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
